molecular formula C15H20N2 B3221167 N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine CAS No. 120570-06-1

N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine

Cat. No.: B3221167
CAS No.: 120570-06-1
M. Wt: 228.33 g/mol
InChI Key: JMSVSYGBFAMFEG-GFCCVEGCSA-N
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Description

N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a phenylethyl group attached to a bicyclo[2.2.2]octane ring system, which includes an imine functional group. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine typically involves the following steps:

    Formation of the Bicyclic Ring System: The bicyclo[2.2.2]octane ring system is synthesized through a series of cyclization reactions. This can be achieved using starting materials such as cyclohexanone and ethylamine under specific reaction conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction. This step often involves the use of phenylethyl bromide and a suitable base, such as sodium hydride, to facilitate the substitution.

    Formation of the Imine Group: The final step involves the formation of the imine group by reacting the intermediate compound with an appropriate amine, such as aniline, under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylethyl bromide with sodium hydride in an aprotic solvent.

Major Products

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imines or amines.

Scientific Research Applications

N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine has diverse applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a neurotransmitter modulator due to its structural similarity to certain alkaloids.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine involves its interaction with specific molecular targets. The compound can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to changes in neurotransmitter release and uptake, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine
  • N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-ol
  • N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-ketone

Uniqueness

N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine is unique due to its imine functional group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions, such as chiral catalysis and neurotransmitter modulation.

Properties

IUPAC Name

N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17/h2-6,12,14H,7-11H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSVSYGBFAMFEG-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=C2CN3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N=C2CN3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165844
Record name (αR)-N-1-Azabicyclo[2.2.2]oct-3-ylidene-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120570-06-1
Record name (αR)-N-1-Azabicyclo[2.2.2]oct-3-ylidene-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120570-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-N-1-Azabicyclo[2.2.2]oct-3-ylidene-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine
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N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine
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N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine
Reactant of Route 4
N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine
Reactant of Route 5
N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine
Reactant of Route 6
N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-imine

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